3,5-Dihydroxybenzylamine hydrochloride
Overview
Description
3,5-Dihydroxybenzylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is commonly used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . This compound is also a useful scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxybenzylamine hydrochloride typically involves the reaction of 3,5-dihydroxybenzaldehyde with ammonia or an amine under reducing conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxybenzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
3,5-Dihydroxybenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate for the production of complex compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for biochemical pathways.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine: Similar in structure but with different hydroxyl group positions.
4-Hydroxybenzylamine: Lacks one hydroxyl group compared to 3,5-Dihydroxybenzylamine hydrochloride.
5-Hydroxybenzylamine: Another structural isomer with a single hydroxyl group.
Uniqueness
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable in drug design and as a biochemical probe .
Properties
IUPAC Name |
5-(aminomethyl)benzene-1,3-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-1-6(9)3-7(10)2-5;/h1-3,9-10H,4,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHPSBGVKUBVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957864-31-2 | |
Record name | 1,3-Benzenediol, 5-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957864-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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